An In-depth Technical Guide to 1,4-Di(prop-1-yn-1-yl)benzene
An In-depth Technical Guide to 1,4-Di(prop-1-yn-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Di(prop-1-yn-1-yl)benzene, with CAS number 105058-42-2, is a symmetrically substituted diarylalkyne. This class of molecules, characterized by a central aromatic core with two protruding alkyne functionalities, serves as a versatile building block in various fields of chemical science. The rigid, linear geometry imparted by the diyne bridge, combined with the rich reactivity of the carbon-carbon triple bonds, makes these compounds highly valuable in the design and synthesis of advanced materials and complex organic molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,4-di(prop-1-yn-1-yl)benzene, with a focus on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties
While extensive experimental data for 1,4-di(prop-1-yn-1-yl)benzene is not widely available in the public domain, its key physicochemical properties can be summarized based on supplier data and theoretical calculations.[1][2]
| Property | Value | Source |
| CAS Number | 105058-42-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀ | [1][2] |
| Molecular Weight | 154.21 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | |
| InChI Key | JQERGZDDUGLLIS-UHFFFAOYSA-N |
Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene
The synthesis of 1,4-di(prop-1-yn-1-yl)benzene can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[3][4][5] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. Two primary synthetic routes are plausible, starting from either 1,4-diiodobenzene and propyne or from 1,4-diethynylbenzene and an electrophilic methyl source like iodomethane.
Synthetic Pathway: Sonogashira Coupling
The Sonogashira coupling provides a direct and high-yielding route to 1,4-di(prop-1-yn-1-yl)benzene. The reaction involves the coupling of two equivalents of propyne with one equivalent of a 1,4-dihalo-substituted benzene, typically 1,4-diiodobenzene or 1,4-dibromobenzene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][5][6][7][8]
Caption: Synthetic route to 1,4-Di(prop-1-yn-1-yl)benzene via Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for Sonogashira couplings of aryl halides.[8][9]
Materials:
-
1,4-Diiodobenzene
-
Propyne (gas or condensed)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-diiodobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 eq.).
-
Bubble propyne gas through the reaction mixture at room temperature, or add condensed propyne at a low temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,4-di(prop-1-yn-1-yl)benzene.
Potential Applications
The unique structural and electronic properties of 1,4-di(prop-1-yn-1-yl)benzene make it a promising candidate for a range of applications in materials science and organic synthesis.
Building Block for Conjugated Polymers
The two terminal alkyne groups can undergo polymerization reactions, such as Glaser-Hay coupling, to form conjugated polymers.[10] These materials, featuring a backbone of alternating benzene rings and diacetylene units, are of significant interest for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8][11]
Caption: Polymerization of 1,4-di(prop-1-yn-1-yl)benzene to form a conjugated polymer.
Molecular Wires and Nanostructures
The rigid, linear structure of 1,4-di(prop-1-yn-1-yl)benzene makes it an ideal component for the construction of molecular wires and other nanostructures.[12] The π-conjugated system facilitates electron transport along the molecular axis, a key property for applications in molecular electronics.
Ligands for Metal-Organic Frameworks (MOFs)
The diyne functionality can serve as a linker in the synthesis of metal-organic frameworks (MOFs). The defined length and rigidity of the 1,4-di(prop-1-yn-1-yl)benzene linker can be used to control the pore size and topology of the resulting MOF, which can have applications in gas storage, separation, and catalysis.
Precursor for Complex Molecular Architectures
The alkyne groups are highly versatile and can participate in a wide range of chemical transformations, including cycloaddition reactions (e.g., "click" chemistry), and further cross-coupling reactions. This allows for the elaboration of 1,4-di(prop-1-yn-1-yl)benzene into more complex, three-dimensional molecular architectures for applications in drug discovery and supramolecular chemistry.
Safety Information
1,4-Di(prop-1-yn-1-yl)benzene is classified as a warning-level hazard, with the following H-statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1,4-Di(prop-1-yn-1-yl)benzene is a valuable and versatile chemical building block with significant potential in the development of advanced materials and complex organic molecules. Its synthesis is readily achievable through established cross-coupling methodologies, and its rigid, functionalized structure opens up a wide array of possibilities for further chemical modification and application. As research in materials science and nanotechnology continues to advance, the importance of such well-defined molecular components is expected to grow.
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Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945–948. [Link]
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